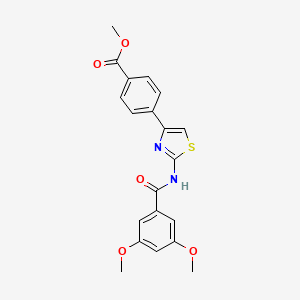

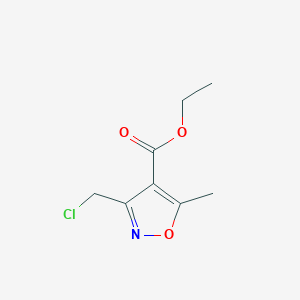

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular structure of “Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate” specifically is not available in the sources I found.Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

"Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate" and compounds with similar structures have been explored for their potential in synthesizing complex molecules. For instance, Kempe et al. (1982) discussed the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, enabling the synthesis of oligoribonucleotides on a solid support, showcasing the compound's role in nucleic acid chemistry (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).

Antiproliferative and Antimicrobial Properties

The structural core of thiadiazole, to which "Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate" is related, has been utilized in medicinal chemistry for its pharmacological properties. Gür et al. (2020) designed Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, including DNA protective abilities and antimicrobial activities, highlighting the compound's relevance in pharmacology and biochemistry (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Imaging Applications in Alzheimer's Disease Research

"Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate" and similar compounds have been investigated for their potential as PET radiotracers in Alzheimer's disease imaging. Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors, indicating the compound's utility in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Liquid Crystalline Phase and Supramolecular Chemistry

The compound's derivatives have been explored for their unique physical properties, such as in the creation of novel thermotropic cubic liquid-crystalline phases. Balagurusamy, Ungar, Percec, and Johansson (1997) demonstrated the rational design and synthesis of spherical supramolecular dendrimers, contributing to materials science and supramolecular chemistry (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Mechanism of Action

Target of Action

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules Thiazole derivatives have been found to interact with various targets such as topoisomerase ii and BRD4 .

Mode of Action

Thiazole derivatives like voreloxin are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities , and cytotoxicity activity on human tumor cell lines .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .

properties

IUPAC Name |

methyl 4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-25-15-8-14(9-16(10-15)26-2)18(23)22-20-21-17(11-28-20)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPDFJIHEIWCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride](/img/structure/B2405492.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate](/img/structure/B2405508.png)

![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)

![(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2405513.png)